CSF1R Biochemical Potency: 20-Fold Greater Than the FDA-Approved Multi-Kinase Inhibitor Pexidartinib
Sotuletinib (BLZ945) demonstrates a CSF1R biochemical IC50 of 1 nM, which is 20-fold more potent than pexidartinib (PLX3397), the only FDA-approved CSF1R inhibitor, which exhibits a CSF1R IC50 of 20 nM in comparable enzymatic assays [1]. ARRY-382, another highly selective CSF1R inhibitor, has an intermediate IC50 of 9 nM, placing sotuletinib as the most biochemically potent agent among clinically investigated selective CSF1R inhibitors . The 20-fold potency advantage over pexidartinib translates to lower compound concentrations required to achieve equivalent receptor occupancy, which is particularly consequential for applications where solubility limitations or systemic tolerability constrain achievable exposure levels [2].
| Evidence Dimension | CSF1R biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (sotuletinib/BLZ945) |
| Comparator Or Baseline | Pexidartinib (PLX3397) IC50 = 20 nM; ARRY-382 IC50 = 9 nM |
| Quantified Difference | 20-fold greater potency versus pexidartinib; 9-fold versus ARRY-382 |
| Conditions | Biochemical kinase activity assay; human recombinant CSF1R enzyme [1] |
Why This Matters
For researchers designing dose-response studies or procuring compounds for macrophage depletion experiments, the 20-fold greater potency means that sotuletinib can achieve equivalent CSF1R target engagement at substantially lower concentrations, reducing the risk of solubility-limited artifacts and minimizing the contribution of residual off-target activity that may confound interpretation of macrophage-specific phenotypes.
- [1] Pyonteck SM, et al. CSF-1R inhibition alters macrophage polarization and blocks glioma progression. Nat Med. 2013;19(10):1264-1272. doi:10.1038/nm.3337 View Source
- [2] Krauser JA, et al. Phenotypic and metabolic investigation of a CSF-1R kinase receptor inhibitor (BLZ945) and its pharmacologically active metabolite. Xenobiotica. 2015;45(2):107-123. doi:10.3109/00498254.2014.945988 View Source
